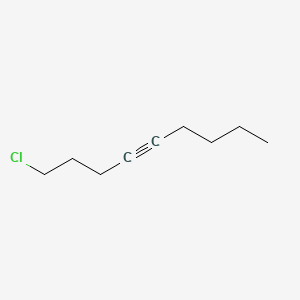

1-Chloro-4-nonyne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloronon-4-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15Cl/c1-2-3-4-5-6-7-8-9-10/h2-4,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZYERSKMQJUCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187763 | |

| Record name | 1-Chloro-4-nonyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3416-74-8 | |

| Record name | 1-Chloro-4-nonyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-4-nonyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3416-74-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: A Modern Approach to a Versatile Intermediate

An In-depth Technical Guide to the Synthesis and Characterization of 1-Chloro-4-nonyne

In the landscape of synthetic organic chemistry, the development of robust and reproducible protocols for creating functionalized building blocks is paramount. This compound (CAS No. 3416-74-8) represents a valuable, yet not commonly documented, intermediate.[1][2][3] Its structure, featuring a terminal chloroalkyl group and an internal alkyne, offers dual reactivity for subsequent transformations, making it a desirable substrate in medicinal chemistry and materials science. This guide eschews a conventional, rigid format in favor of a narrative that mirrors the logical flow of a research and development campaign—from strategic synthetic design to rigorous analytical validation. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating, providing the researcher with the causality behind each step and ensuring the integrity of the final product.

Part 1: Strategic Synthesis of this compound

The core of any successful synthesis lies in a logical and efficient strategy. For this compound, a retrosynthetic analysis points towards a powerful and highly reliable C-C bond-forming reaction: the alkylation of a terminal alkyne.[4][5] This approach leverages the enhanced acidity of the terminal alkynyl proton (pKa ≈ 25), which can be readily removed by a strong base to generate a potent carbon nucleophile—the acetylide anion.[4]

Our chosen strategy involves the deprotonation of 1-hexyne followed by a nucleophilic substitution (SN2) reaction with 1-bromo-3-chloropropane. This specific alkyl halide is selected for its differential reactivity; the carbon-bromine bond is significantly more labile than the carbon-chlorine bond, allowing for selective displacement of the bromide leaving group.[4][6]

Causality of Reagent and Condition Selection

-

Base Selection (n-Butyllithium): While other strong bases like sodium amide (NaNH₂) can be used, n-butyllithium (n-BuLi) in hexanes is chosen for its clean reactivity and the high solubility of the resulting lithium acetylide in ethereal solvents. Its use necessitates stringent safety protocols due to its pyrophoric nature.[7][8][9]

-

Solvent (Anhydrous Tetrahydrofuran): THF is an ideal aprotic polar solvent. It effectively solvates the lithium acetylide intermediate and remains stable under the strongly basic and cryogenic conditions employed. The absolute requirement for anhydrous conditions cannot be overstated, as any protic source (like water) will instantly quench the organometallic reagents.[8]

-

Temperature Control (-78 °C): The initial deprotonation is highly exothermic. Performing the addition of n-BuLi at -78 °C (a dry ice/acetone bath) is critical to control the reaction rate, minimize side reactions such as solvent deprotonation, and ensure the stability of the reagents.[9][10]

-

Inert Atmosphere: Organolithium reagents react rapidly with oxygen and moisture in the air.[8] Therefore, the entire procedure must be conducted under an inert atmosphere of nitrogen or argon using Schlenk line or glovebox techniques to guarantee success and safety.[9][10]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Safety Precautions: This procedure involves pyrophoric and flammable materials. It must be conducted by trained personnel in a certified chemical fume hood.[11] Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a flame-retardant lab coat, and nitrile/neoprene gloves, is mandatory.[7][11] A Class D fire extinguisher or sand should be readily accessible.

Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Addition funnel, oven-dried

-

Septa, needles, and gas-tight syringes

-

Schlenk line with nitrogen or argon gas supply

-

Magnetic stirrer and stir bar

-

Low-temperature bath (dry ice/acetone)

Procedure:

-

Setup: Assemble the dry three-neck flask with a magnetic stir bar, a septum, a thermometer, and an addition funnel under a positive pressure of nitrogen.

-

Reagent Charging: Charge the flask with 1-hexyne (1.0 eq) dissolved in anhydrous THF (approx. 0.5 M solution). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via syringe to the stirred solution over 30 minutes, maintaining the internal temperature below -70 °C. After the addition is complete, allow the mixture to stir at -78 °C for an additional hour to ensure complete formation of the lithium hexynide.

-

Alkylation: Add 1-bromo-3-chloropropane (1.1 eq) to the addition funnel via cannula transfer. Add it dropwise to the lithium acetylide solution at -78 °C. Once the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Let it stir overnight (12-16 hours).

-

Work-up: Cool the flask to 0 °C in an ice bath. Cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Part 2: Rigorous Characterization

Confirmation of the molecular structure and assessment of purity are non-negotiable steps. A multi-technique analytical approach provides a self-validating system, where data from each method corroborates the others.

Characterization Workflow Diagram

Caption: Analytical workflow for structure validation.

Expected Analytical Data

The following table summarizes the expected data from the primary analytical techniques used to characterize this compound.

| Technique | Parameter | Expected Observation | Rationale |

| ¹H NMR | Chemical Shift (δ) | ~3.60 (t, 2H), ~2.25 (m, 4H), ~2.00 (m, 2H), ~1.45 (m, 4H), ~0.95 (t, 3H) | Chemical environment of protons. The triplet at 3.60 ppm is characteristic of -CH₂-Cl. The multiplets around 2.25 ppm are typical for protons adjacent to an alkyne.[12] |

| ¹³C NMR | Chemical Shift (δ) | ~81, ~79 (Alkyne C), ~44 (-CH₂Cl), ~31, ~29, ~22, ~18, ~13 (Alkyl C) | Chemical environment of carbons. The two signals around 80 ppm are definitive for an internal alkyne. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~2960-2850 (C-H stretch), ~2250 (weak C≡C stretch), ~730 (C-Cl stretch) | Vibrational modes of functional groups. The C≡C stretch for an internal alkyne is often weak or absent due to a small change in dipole moment.[13][14][15] The absence of a sharp peak at ~3300 cm⁻¹ confirms it is not a terminal alkyne.[13][16] |

| Mass Spec. (EI) | m/z Ratio | M⁺ at 158 & M+2 at 160 (approx. 3:1 ratio). Key fragments may include [M-Cl]⁺. | Molecular weight and isotopic abundance. The characteristic 3:1 ratio of the molecular ion peaks is definitive proof of the presence of one chlorine atom.[17][18][19] |

Note: NMR chemical shifts are predicted and may vary slightly based on the solvent and instrument used.

Conclusion

This guide provides a comprehensive, logic-driven framework for the synthesis and characterization of this compound. By understanding the causality behind each procedural step and employing a robust, multi-faceted analytical approach, researchers can confidently produce and validate this versatile chemical intermediate. The protocols detailed herein are designed to be both educational and practical, empowering scientists in drug development and materials research to incorporate this valuable building block into their synthetic programs.

References

- Benchchem.

- Frutos, L. M., et al. (2004). Infrared spectroscopic investigations on the metallation of terminal alkynes by Zn(OTf)2. PNAS.

- Solubility of Things. Safety and Handling of Organometallic Compounds.

- University of Colorado Boulder, Department of Chemistry. IR: alkynes.

- YouTube. (2021). Lec15 - IR Spectra of Alkynes and Nitriles.

- YouTube. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry.

- Chemistry Steps. (2019). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems.

- Case Western Reserve University. (2018). Laboratory Safety Standard Operating Procedure (SOP)

- Cheméo. Chemical Properties of this compound (CAS 3416-74-8).

- Dummies.com. (2016).

- JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching.

- University of Calgary.

- YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.

- PubChemLite. This compound (C9H15Cl).

- YouTube. (2024).

- National Center for Biotechnology Information. This compound | C9H15Cl | CID 137925 - PubChem.

- YouTube. (2020). Mass Spec 3f Halogenoalkanes.

- ACS Publications. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.

- White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.

- Khan Academy. Using alkynes in synthesis (video).

- YouTube. (2023). Alkylation of Alkynes; Alkyne Additions in Synthesis.

- Santa Cruz Biotechnology. This compound | CAS 3416-74-8.

- NIST. This compound.

- NIST. This compound.

- Chemguide. making halogenoalkanes (haloalkanes).

- Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts.

Sources

- 1. This compound | C9H15Cl | CID 137925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound [webbook.nist.gov]

- 4. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 5. Khan Academy [khanacademy.org]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. artscimedia.case.edu [artscimedia.case.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. m.youtube.com [m.youtube.com]

- 15. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 16. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 17. m.youtube.com [m.youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. youtube.com [youtube.com]

1-Chloro-4-nonyne structural formula and IUPAC name.

An In-Depth Technical Guide to 1-Chloro-4-nonyne: Structure, Synthesis, and Applications

Abstract

This compound is a bifunctional organic molecule featuring both an internal alkyne and a primary alkyl chloride. This unique combination of functional groups makes it a valuable and versatile building block in organic synthesis. The alkyne moiety can participate in a variety of carbon-carbon bond-forming reactions, such as cycloadditions and cross-coupling reactions, while the alkyl chloride provides a reactive site for nucleophilic substitution. This guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, a representative synthetic protocol, its applications in modern synthetic chemistry, and critical safety and handling procedures. This document is intended for researchers and professionals in chemistry and drug development who wish to leverage the synthetic potential of haloalkynes.

Chemical Identity and Structure

The systematic identification and structural understanding of a reagent are paramount for its effective use in synthesis. This compound is defined by a nine-carbon aliphatic chain containing a triple bond and a terminal chlorine atom.

-

IUPAC Name: 1-chloronon-4-yne[1]

Structural Formula

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature dictates a numbering scheme that assigns the lowest possible locant to the principal functional group. For this compound, the carbon chain is numbered from the end closest to the substituent (chloro group), placing the triple bond at the 4-position.

Caption: Structural formula of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are essential for planning reactions, purification procedures, and safe storage. The data presented below are compiled from established chemical databases.

| Property | Value | Source(s) |

| Molecular Weight | 158.67 g/mol | [1] |

| Boiling Point | 117 °C at 40 mmHg (0.053 bar) | [ChemicalBook, NIST][2][5] |

| Density | 0.917 g/cm³ | [5] |

| Refractive Index (n²⁰/D) | 1.4620 | [5] |

| InChI Key | RHZYERSKMQJUCP-UHFFFAOYSA-N | [4] |

| SMILES | CCCCC#CCCCCl | [6] |

Synthesis and Mechanism

Haloalkynes are powerful and versatile building blocks in organic synthesis.[7][8][9] Their preparation typically involves the reaction of a metal acetylide with a suitable electrophile or the dehydrohalogenation of a dihaloalkene.[10] A robust and logical method for synthesizing this compound involves the nucleophilic substitution of a bifunctional electrophile by an appropriate acetylide anion.

Experimental Protocol: Synthesis via Acetylide Alkylation

This protocol describes the synthesis of this compound from 1-hexyne and 1-bromo-3-chloropropane. The core of this procedure is the generation of the hexynyl anion, a potent nucleophile, which subsequently displaces the bromide from 1-bromo-3-chloropropane. Bromide is a better leaving group than chloride, ensuring regioselective alkylation at the bromo-substituted carbon.

Materials:

-

1-Hexyne

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

1-Bromo-3-chloropropane

-

Anhydrous diethyl ether

-

Saturated ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reactor Setup: A three-necked, flame-dried, round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a nitrogen inlet is prepared.

-

Acetylide Formation: The flask is cooled to -78 °C in a dry ice/acetone bath. Anhydrous liquid ammonia is condensed into the flask. Sodium amide (1.1 equivalents) is added portion-wise. 1-Hexyne (1.0 equivalent) dissolved in anhydrous diethyl ether is then added dropwise over 30 minutes. The mixture is stirred for 2 hours at -78 °C to ensure complete formation of the sodium hexynide salt.

-

Alkylation: 1-Bromo-3-chloropropane (1.2 equivalents) is added dropwise to the reaction mixture. The reaction is allowed to stir at -78 °C for 1 hour and then warmed slowly to room temperature overnight, allowing the ammonia to evaporate through the condenser.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Synthetic Chemistry

The dual functionality of this compound makes it a highly adaptable reagent for constructing complex molecular architectures, a critical task in drug discovery and materials science.[8]

-

Nucleophilic Substitution: The primary chloride is susceptible to displacement by a wide range of nucleophiles (e.g., azides, cyanides, amines, thiols), allowing for the introduction of diverse functional groups at one end of the nine-carbon chain.

-

Alkyne Chemistry: The internal alkyne can undergo various transformations:

-

Click Chemistry: Following conversion of the chloride to an azide, the molecule can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) reactions.

-

Cross-Coupling Reactions: Although internal alkynes are less reactive than terminal ones in reactions like Sonogashira coupling, they can still participate under specific catalytic conditions.

-

Reduction: The alkyne can be selectively reduced to either a (Z)-alkene using Lindlar's catalyst or a (E)-alkene via a dissolving metal reduction (e.g., Na/NH₃), providing stereochemical control.

-

Cycloadditions: The alkyne can act as a dienophile or dipolarophile in various cycloaddition reactions to form cyclic and heterocyclic systems.

-

Haloalkynes are recognized as key intermediates for rapidly assembling molecular complexity, providing access to functionalized products that are valuable in medicinal chemistry and materials science.[7][8][9]

Caption: Reactivity map of this compound's functional groups.

Safety, Handling, and Storage

As a chlorinated alkyne, this compound requires careful handling to mitigate potential health risks and ensure chemical stability.

Hazard Identification

According to the Globally Harmonized System (GHS) classifications provided from notifications to the European Chemicals Agency (ECHA), this compound presents the following hazards[1]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)

All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[11]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: A flame-resistant lab coat and chemically resistant gloves (e.g., nitrile, neoprene; consult manufacturer's compatibility data) must be worn.[11]

-

Emergency Preparedness: An emergency eye wash station and safety shower must be readily accessible.[12]

Storage

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

-

Containers: Store in tightly sealed containers made of appropriate materials like carbon steel or stainless steel.[12][13] For enhanced safety, double-walled containers are recommended.[14]

-

Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Containment: The storage area should have secondary containment to prevent environmental contamination in case of a spill.[12][13]

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 3416-74-8). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137925, this compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H15Cl). Retrieved from [Link]

-

Wu, W., & Jiang, H. (2014). Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. Accounts of Chemical Research, 47(8), 2483–2504. [Link]

-

Wu, W., & Jiang, H. (2014). Haloalkynes: a powerful and versatile building block in organic synthesis. Accounts of Chemical Research, 47(8), 2483–2504. [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

Wu, W., & Jiang, H. (2014). Haloalkynes: a powerful and versatile building block in organic synthesis. Semantic Scholar. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10728666, 1-Chloro-4-nonylbenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141322, 1-Chloro-4-decyne. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alkyne synthesis by C-C coupling. Retrieved from [Link]

- American Chemical Society. (2025). Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers. Journal of the American Chemical Society.

-

Ecolink, Inc. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

-

IPI Global. (n.d.). Safe and efficient handling of chlorinated solvents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12830099, 1-Chloro-4-octyne. Retrieved from [Link]

- Canadian Science Publishing. (1954). ORGANIC DEUTERIUM COMPOUNDS: XI. SYNTHESIS OF 1-CHLORO-1-ALKYNES AND 1-CHLORO-1-PROPYNE-d3. Canadian Journal of Chemistry.

-

Euro Chlor. (2016, May 23). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Retrieved from [Link]

-

Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide. Retrieved from [Link]

Sources

- 1. This compound | C9H15Cl | CID 137925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound CAS#: 3416-74-8 [amp.chemicalbook.com]

- 6. PubChemLite - this compound (C9H15Cl) [pubchemlite.lcsb.uni.lu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Haloalkynes: a powerful and versatile building block in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Haloalkynes: a powerful and versatile building block in organic synthesis. | Semantic Scholar [semanticscholar.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. ecolink.com [ecolink.com]

- 12. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 13. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 14. ipi-global.com [ipi-global.com]

The Alkyne and the Halide: A Technical Guide to the Commercial Landscape and Synthetic Utility of 1-Chloro-4-nonyne

Abstract

1-Chloro-4-nonyne is a bifunctional linear C9 building block of significant interest to researchers in synthetic chemistry and drug discovery. Possessing both a nucleophilic displacement-susceptible alkyl chloride and a versatile internal alkyne, it offers a dual reactivity profile for the strategic construction of complex organic molecules. This guide provides an in-depth analysis of its commercial availability, critical physicochemical properties, and core applications. We will delve into the supplier landscape, provide a framework for strategic procurement, and present a detailed, representative protocol for its application in C-N bond formation, a key transformation in pharmaceutical chemistry. This document is intended for laboratory scientists and drug development professionals seeking to leverage this valuable synthon in their research endeavors.

Chemical Identity and Physicochemical Properties

A clear understanding of a reagent's identity is the bedrock of reproducible science. This compound is most reliably identified by CAS Number 3416-74-8 .[1][2] While other identifiers may exist in supplier catalogs, this CAS number is consistently referenced in chemical databases and should be used for procurement and literature searches.

The molecule's structure presents two distinct reactive sites: a primary alkyl chloride at one terminus and a C4-C5 internal alkyne. This arrangement allows for selective or sequential functionalization, making it a valuable tool for diversity-oriented synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3416-74-8 | [1][2][3] |

| Molecular Formula | C₉H₁₅Cl | [1] |

| Molecular Weight | 158.67 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Purity (Typical) | ≥97-98% | [3] |

| Density | 0.917 g/mL at 25 °C | [3] |

| Boiling Point | 116-117 °C at 40 mmHg | |

| Refractive Index | n²⁰/D 1.4620 | |

| SMILES | CCCCC#CCCCCl | |

| InChIKey | RHZYERSKMQJUCP-UHFFFAOYSA-N |

Commercial Availability and Strategic Procurement

This compound is available from a range of specialty chemical suppliers. It is typically offered in research-scale quantities, and its availability should be confirmed prior to project initiation, as it may not be a stock item for all vendors.

Table 2: Prominent Commercial Suppliers of this compound (CAS 3416-74-8)

| Supplier | Purity Specification | Typical Quantities |

| GFS Chemicals | 98% | 5 g, 25 g |

| Santa Cruz Biotechnology | Research Grade | Inquire |

| ChemScene | >98% | 10 mM (in 1 mL DMSO), 5 mg, 10 mg, 25 mg |

| CymitQuimica | 97% | 100 mg, 1 g |

Procurement Workflow: A Self-Validating System

A robust procurement process ensures the quality and timely arrival of critical reagents. The following workflow is designed to minimize downstream experimental failure.

Sources

Whitepaper: A Comprehensive Technical Guide to the Natural Occurrence and Biosynthesis of Chloroalkanes

Abstract

For decades, chloroalkanes and other organohalogens found in the environment were almost exclusively attributed to industrial pollution. This perspective has been fundamentally reshaped by the discovery of thousands of naturally occurring halogenated compounds, synthesized by a vast array of organisms from marine bacteria to terrestrial plants.[1] This guide provides an in-depth exploration of the natural world's capacity to produce chloroalkanes, moving beyond simple cataloging to dissect the sophisticated enzymatic machinery that drives their formation. We will examine the primary classes of halogenase enzymes, detailing their catalytic mechanisms, substrate specificities, and roles in complex biosynthetic pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially harness these natural systems for biocatalysis and the synthesis of novel bioactive molecules.

The Ubiquity of Natural Chloroalkanes: From Marine Ecosystems to Terrestrial Niches

The initial identification of simple chloroalkanes like chloroform and methyl chloride in the environment was logically linked to their widespread industrial use.[1] However, extensive research has revealed that nature is a prolific source. Organisms across different domains of life produce organohalogens, often for purposes of chemical defense, communication, or predation.[1]

Marine Environments: A Hotspot of Halogenation

The marine environment, with its high concentration of halide ions, is a particularly rich source of halogenated natural products.[2]

-

Marine Algae: Red algae (Rhodophyta), such as those from the Laurencia and Plocamium genera, are renowned for producing a diverse array of halogenated terpenes and acetogenins.[3][4] These compounds are thought to serve as feeding deterrents.[1]

-

Cyanobacteria: These "blue-green algae" are sources of complex chlorinated peptides and polyketides, many of which exhibit potent biological activities.[3]

-

Sponges and Corals: Marine invertebrates, particularly sponges, live in symbiotic relationships with microorganisms that produce a wealth of halogenated metabolites as a defense mechanism against predators.[1]

Terrestrial and Geothermal Ecosystems

While less concentrated in halides than marine systems, terrestrial environments also feature significant biogenic chloroalkane production.

-

Plants and Fungi: Higher plants and soil-dwelling fungi produce chlorinated compounds, including the antifungal agent pyrrolnitrin, which is derived from the chlorination of tryptophan.[5] The evolution of land plants may have been supported by symbiotic relationships with fungi capable of producing such protective compounds.[6][7]

-

Bacteria: Soil and geothermal bacteria are crucial contributors to the natural chlorine cycle.[8] Bacteria in geothermal springs, adapted to extreme temperatures and chemical gradients, possess unique metabolic pathways, including those for organohalogen synthesis.[9][10][11][12] For instance, certain thermophilic bacteria are known to be involved in the anaerobic oxidation of carbon monoxide, a process that can be linked to diverse metabolic pathways in these unique environments.[13]

-

Abiotic Sources: It is important to note that massive quantities of simple haloalkanes, like methyl chloride (CH₃Cl), are produced through abiotic processes such as volcanic eruptions and forest fires, far exceeding industrial emissions.[1]

The Enzymatic Toolkit: Mechanisms of Biological Chlorination

The biosynthesis of chloroalkanes is not a random process but is catalyzed by specific classes of enzymes known as halogenases . These enzymes have evolved distinct mechanisms to activate the chemically stable chloride ion (Cl⁻) and incorporate it into an organic scaffold with high regio- and stereoselectivity.[14]

Flavin-Dependent Halogenases (FDHs)

FDHs are one of the most extensively studied classes, primarily responsible for chlorinating electron-rich aromatic compounds, such as the amino acid tryptophan.[5][15] Their mechanism is a sophisticated multi-step process that relies on a partner enzyme.

Causality of the FDH Mechanism: The core challenge is activating molecular oxygen and a chloride ion to create an electrophilic chlorine species. FDHs solve this by using the reducing power of a flavin cofactor.

-

FAD Reduction: The catalytic cycle cannot begin until the flavin adenine dinucleotide (FAD) cofactor is reduced to FADH₂. This is accomplished by a separate flavin reductase enzyme, which consumes NADH.[16][17]

-

Peroxyflavin Formation: FADH₂ reacts with molecular oxygen (O₂) within the enzyme's active site to form a flavin hydroperoxide (FAD-OOH) intermediate.[17][18]

-

Hypochlorous Acid (HOCl) Generation: The FAD-OOH intermediate reacts with a chloride ion, leading to the formation of hypochlorous acid (HOCl) and flavin hydroxide (FAD-OH).[17][19]

-

Substrate Chlorination: The highly reactive HOCl is not released into the solvent. Instead, it travels through an approximately 10 Å long tunnel within the enzyme to a separate substrate-binding site.[16][17][20] Here, a key lysine residue (e.g., Lys79 in PrnA) positions the HOCl via hydrogen bonding, facilitating a highly regioselective electrophilic attack on the substrate.[20][21]

Caption: Workflow of the Flavin-Dependent Halogenase (FDH) catalytic cycle.

Non-Heme Iron (NHFe) / α-Ketoglutarate (α-KG) Dependent Halogenases

This class of enzymes performs the chemically challenging task of chlorinating unactivated aliphatic C-H bonds—a reaction difficult to achieve with synthetic chemistry.[5][18] They operate via a radical-based mechanism.

Causality of the NHFe Mechanism: To break a strong, unactivated C-H bond, a highly reactive radical initiator is required. These enzymes generate this species using an iron center and molecular oxygen.

-

Active Site Assembly: The Fe(II) center in the active site coordinates with the substrate, α-ketoglutarate (α-KG), and molecular oxygen.[18][22]

-

Formation of Iron(IV)-Oxo: Through oxidative decarboxylation of α-KG to succinate, a potent high-valent iron(IV)-oxo (Fe(IV)=O) species is formed.[18][22] This is the key oxidizing intermediate.

-

Hydrogen Atom Abstraction: The Fe(IV)=O species is powerful enough to abstract a hydrogen atom from an aliphatic carbon on the substrate, generating a substrate radical and an iron(III)-hydroxo intermediate.[22][23]

-

Halogen Rebound: The enzyme must then control the fate of the substrate radical. In halogenases, the active site architecture favors the "rebound" of a chloride ligand from the iron center onto the substrate radical, forming the new C-Cl bond.[22][23] This outcompetes the alternative hydroxyl rebound that would lead to a hydroxylated product.[23]

Many NHFe halogenases act on substrates that are covalently tethered to an acyl-carrier protein (ACP), which helps deliver the substrate to the active site.[24]

Caption: General workflow for cryptic halogenation in biosynthesis.

Methodologies for Study and Analysis

Investigating the natural occurrence and biosynthesis of chloroalkanes requires a suite of modern analytical and biochemical techniques.

Analytical Detection and Characterization

The identification and quantification of chloroalkanes, often present at low concentrations in complex biological matrices, rely on sensitive analytical methods. [25][26]

| Technique | Primary Application | Advantages | Limitations |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and semi-volatile chloroalkanes. | Excellent separation for complex mixtures; high sensitivity; established libraries for identification. | Requires derivatization for non-volatile compounds; thermal degradation of labile molecules. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of non-volatile, polar, and large chlorinated molecules (peptides, polyketides). | Broad applicability; soft ionization preserves molecular structure; ideal for complex natural products. | Separation can be less efficient than GC for certain isomers; matrix effects can suppress ionization. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation of novel chlorinated compounds. | Provides unambiguous structural information, including stereochemistry. | Requires pure sample in relatively large quantities (µg to mg); low sensitivity compared to MS. |

These techniques are foundational for confirming the structure of a newly discovered natural product or for tracking the conversion of a substrate to a chlorinated product in an enzymatic assay. [27]

Experimental Protocol: In Vitro Reconstitution of an FDH-Catalyzed Reaction

This protocol provides a generalized workflow for confirming the activity of a putative flavin-dependent halogenase and its partner reductase in vitro.

Objective: To demonstrate the chlorination of L-tryptophan by the halogenase PutaH and its cognate flavin reductase PutaF.

Step-by-Step Methodology:

-

Protein Expression and Purification:

-

Clone genes for PutaH and PutaF into suitable expression vectors (e.g., pET vectors with His-tags).

-

Transform into an E. coli expression host (e.g., BL21(DE3)).

-

Induce protein expression with IPTG at a low temperature (e.g., 18°C) overnight to improve protein solubility.

-

Harvest cells, lyse via sonication, and purify both proteins separately using Nickel-NTA affinity chromatography.

-

Confirm protein purity and concentration using SDS-PAGE and a Bradford assay.

-

-

Reaction Setup:

-

In a 1.5 mL microcentrifuge tube, prepare a 200 µL reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Add components in the following order:

-

L-tryptophan (substrate): 1 mM final concentration.

-

NaCl (chloride source): 10 mM final concentration.

-

FAD (cofactor): 50 µM final concentration.

-

PutaF (reductase): 2 µM final concentration.

-

PutaH (halogenase): 10 µM final concentration.

-

-

Prepare a negative control reaction lacking the PutaH enzyme.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding NADH to a final concentration of 2 mM.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for 1-2 hours with gentle shaking.

-

-

Reaction Quenching and Sample Preparation:

-

Stop the reaction by adding 20 µL of 1 M HCl to precipitate the proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

Analysis by LC-MS:

-

Inject the prepared sample onto a C18 reverse-phase HPLC column.

-

Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid).

-

Monitor the elution profile using a UV detector (tryptophan and its derivatives absorb at ~280 nm) and a mass spectrometer.

-

Compare the chromatograms of the full reaction and the negative control.

-

Confirm the production of 7-chlorotryptophan by identifying a peak with the correct retention time and the characteristic isotopic pattern of a monochlorinated compound in the mass spectrum (M and M+2 peaks in a ~3:1 ratio).

-

Conclusion and Future Directions

The study of naturally occurring chloroalkanes has evolved from an environmental curiosity to a frontier in biosynthesis and biocatalysis. We now understand that these molecules are widespread and are synthesized by highly specialized and efficient enzymatic pathways. [28]The detailed mechanistic understanding of halogenases, particularly FDHs and NHFe-dependent enzymes, provides a powerful foundation for future applications.

The next wave of innovation will likely focus on:

-

Enzyme Engineering: Modifying the substrate scope and regioselectivity of known halogenases through directed evolution and rational design to create biocatalysts for the pharmaceutical and agrochemical industries. [15][20]* Pathway Engineering: Incorporating halogenases into engineered microbial hosts to produce novel, halogenated versions of known natural products or to develop sustainable routes to valuable chemical building blocks. [14]* Discovery of Novel Halogenases: Genome mining and functional screening will continue to uncover new halogenating enzymes with unique capabilities, further expanding nature's chemical repertoire. [23] By continuing to explore and understand the biosynthesis of chloroalkanes, the scientific community can harness nature's solutions to address challenges in synthetic chemistry, drug discovery, and sustainable manufacturing.

References

- Mechanism of Action of Flavin-Dependent Halogenases | ACS Catalysis - ACS Publications. (2022-11-30).

- Reaction mechanism of flavin-dependent halogenases. Reduced flavin... - ResearchGate.

- Mechanism of Action of Flavin-Dependent Halogenases - PMC. (2022-11-30).

- Identifying and Engineering Flavin Dependent Halogenases for Selective Biocatalysis - ChemRxiv.

- Cryptic Halogenation Reactions in Natural Product Biosynthesis - eScholarship.

- Mechanism of Action of Flavin-Dependent Halogenases - ResearchGate.

- A Comparative Review on the Catalytic Mechanism of Nonheme Iron Hydroxylases and Halogenases - MDPI.

- Halogenation Strategies In Natural Product Biosynthesis | Request PDF - ResearchGate. (2025-08-09).

- Insights into enzymatic halogenation from computational studies - Frontiers.

- Unusual Dioxygen-Dependent Reactions Catalyzed by Nonheme Iron Enzymes in Natural Product Biosynthesis | ACS Catalysis - ACS Publications. (2022-12-30).

- The natural chlorine cycle - Formation of the carcinogenic and greenhouse gas compound chloroform in drinking water reservoirs - PubMed.

- Halogenases.

- Chlorinating Nature's building blocks - Research Communities. (2019-09-24).

- Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow - NIH.

- Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC - NIH.

- New Insights into the Mechanism of Enzymatic Chlorination of Tryptophan - PMC - NIH.

- Halogenated Compounds from Marine Algae - PMC - NIH. (2010-08-09).

- Full article: Halogenases for biosynthetic pathway engineering: Toward new routes to naturals and non-naturals.

- Halogens in Seaweeds: Biological and Environmental Significance - MDPI.

- 10.9: Chemistry Matters - Naturally Occurring Organohalides. (2024-09-30).

- Analytical methods for the determination of halogens in bioanalytical sciences: a review.

- Structural Basis for an Unprecedented Enzymatic Alkylation in Cylindrocyclophane Biosynthesis | bioRxiv. (2021-12-02).

- Biosynthesis downstream of amino acid halogenation: Investigation of non-canonical amino acid biosynthetic gene clusters - eScholarship.

- (PDF) Biological Activity of Recently Discovered Halogenated Marine Natural Products. (2025-10-15).

- Bacterial diversity along the geothermal gradients: insights from the high-altitude Himalayan hot spring habitats of Sikkim - PubMed Central.

- Microbial Life in Geothermal Waters.

- Microbial diversity and ecology of geothermal springs in the high-grade metamorphic terrain of Sri Lanka - ResearchGate. (2025-11-13).

- Modern Analytical Technique for Characterization Organic Compounds.

- Land plants came prepared for terrestrial life - EARTH Magazine. (2016-01-07).

- Characterization of Thermophilic Microorganisms in the Geothermal Water Flow of El Chichón Volcano Crater Lake - MDPI.

- Analytical methods for the determination of organochlorine compounds. Application to environmental samples in the Slovak Republic - PubMed.

- Anaerobic carboxydotrophic bacteria in geothermal springs identified using stable isotope probing - PMC - NIH.

- Ancient fossil reveals how plants and fungi first developed on land | Natural History Museum. (2025-11-12).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Halogenated Compounds from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Land plants came prepared for terrestrial life [earthmagazine.org]

- 7. Ancient fossil reveals how plants and fungi first developed on land | Natural History Museum [nhm.ac.uk]

- 8. The natural chlorine cycle - Formation of the carcinogenic and greenhouse gas compound chloroform in drinking water reservoirs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bacterial diversity along the geothermal gradients: insights from the high-altitude Himalayan hot spring habitats of Sikkim - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pangea.stanford.edu [pangea.stanford.edu]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Anaerobic carboxydotrophic bacteria in geothermal springs identified using stable isotope probing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Mechanism of Action of Flavin-Dependent Halogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Insights into enzymatic halogenation from computational studies [frontiersin.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. New Insights into the Mechanism of Enzymatic Chlorination of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Comparative Review on the Catalytic Mechanism of Nonheme Iron Hydroxylases and Halogenases [mdpi.com]

- 23. communities.springernature.com [communities.springernature.com]

- 24. escholarship.org [escholarship.org]

- 25. Analytical methods for the determination of halogens in bioanalytical sciences: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Analytical methods for the determination of organochlorine compounds. Application to environmental samples in the Slovak Republic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ijpsjournal.com [ijpsjournal.com]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to Haloalkyne Chemistry and Applications

Abstract

Haloalkynes, organic compounds featuring a halogen atom bonded to an sp-hybridized carbon, are remarkably versatile building blocks in modern organic synthesis. Their unique electronic nature, characterized by the juxtaposition of an electron-withdrawing halogen and an electron-rich triple bond, confers a dual reactivity profile. This allows them to participate in a wide array of chemical transformations, including cross-coupling reactions, nucleophilic additions, and various cycloadditions.[1][2][3] This guide provides a comprehensive exploration of the synthesis, reactivity, and applications of haloalkynes, with a particular focus on their burgeoning role in drug discovery and development. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and showcase how these powerful intermediates are leveraged to construct complex molecular architectures with speed and efficiency.

Introduction: The Unique Chemical Personality of Haloalkynes

Haloalkynes are a class of organic molecules that possess a halogen atom directly attached to one of the sp-hybridized carbons of an alkyne functionality.[1] This structural feature gives rise to a fascinating and synthetically powerful dichotomy in their chemical behavior. The high electronegativity of the halogen atom induces a significant dipole moment, rendering the halogen-bearing carbon atom electrophilic. Conversely, the π-system of the alkyne can act as a nucleophile. This dual nature allows haloalkynes to serve as versatile synthons in a multitude of chemical reactions.[1][2][3]

The reactivity and stability of haloalkynes are influenced by the nature of the halogen atom. Generally, iodoalkynes are the most reactive, followed by bromoalkynes and then chloroalkynes. Fluoroalkynes are the least reactive and often exhibit unique chemical properties. This trend is a consequence of the decreasing polarizability and increasing strength of the carbon-halogen bond as one moves up the halogen group.

The applications of haloalkynes are extensive and continue to expand. They are pivotal intermediates in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[2][3] Their ability to participate in reactions that forge carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity makes them invaluable tools for medicinal chemists and materials scientists.[2][3]

Synthesis of Haloalkynes: Forging the Building Blocks

The preparation of haloalkynes is a critical first step in harnessing their synthetic potential. Several reliable methods have been developed, broadly categorized into two main strategies: the halogenation of terminal alkynes and elimination reactions from halo-substituted precursors.[1]

Halogenation of Terminal Alkynes

This is the most direct and widely employed method for synthesizing 1-haloalkynes.[1] It involves the reaction of a terminal alkyne with an electrophilic halogen source.

Table 1: Common Reagents for the Halogenation of Terminal Alkynes

| Halogen | Common Reagents | Catalyst/Conditions |

| Iodine | N-Iodosuccinimide (NIS), Iodine (I₂) | Silver nitrate (AgNO₃), base (e.g., K₂CO₃) |

| Bromine | N-Bromosuccinimide (NBS), Bromine (Br₂) | Silver nitrate (AgNO₃) |

| Chlorine | N-Chlorosuccinimide (NCS) | Silver nitrate (AgNO₃) |

The use of a silver salt catalyst is often crucial for activating the halogenating agent and facilitating the reaction under mild conditions.[2]

Experimental Protocol: Synthesis of 1-Bromo-2-phenylacetylene

Materials:

-

Phenylacetylene

-

N-Bromosuccinimide (NBS)

-

Silver nitrate (AgNO₃)

-

Acetone

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve phenylacetylene (1.0 equiv) in acetone.

-

Add N-Bromosuccinimide (1.1 equiv) to the solution.

-

In a separate flask, dissolve a catalytic amount of silver nitrate (0.1 equiv) in a minimal amount of deionized water and add it to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-bromo-2-phenylacetylene.

Elimination Reactions

An alternative approach to haloalkynes involves the elimination of hydrogen halides from dihaloalkenes or the dehydrohalogenation of vinyl halides.[4][5] Strong bases such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK) are typically required to effect these transformations.[6][7]

Caption: General scheme for haloalkyne synthesis via elimination.

The Rich Reactivity of Haloalkynes: A Synthetic Playground

The diverse reactivity of haloalkynes makes them powerful intermediates in organic synthesis.[2][3] They readily participate in cross-coupling reactions, nucleophilic additions, and cycloadditions, enabling the rapid construction of molecular complexity.[2][3]

Cross-Coupling Reactions: Building Molecular Scaffolds

Cross-coupling reactions are fundamental transformations in organic chemistry, and haloalkynes are excellent partners in several of these processes.

3.1.1. Sonogashira Coupling

The Sonogashira reaction is a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide.[8] While the traditional Sonogashira reaction utilizes a terminal alkyne, an "inverse" Sonogashira coupling has been developed where a haloalkyne couples with an organometallic reagent.[2] This reaction is invaluable for the synthesis of unsymmetrical diynes and arylalkynes.[9][10]

Caption: The Sonogashira cross-coupling reaction.

3.1.2. Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling is a copper-catalyzed reaction between a terminal alkyne and a 1-haloalkyne to form an unsymmetrical 1,3-diyne.[11][12][13] This reaction is highly efficient and has found widespread application in the synthesis of polyynes and other conjugated systems.[13][14][15] The reaction is typically catalyzed by a copper(I) salt, such as copper(I) bromide or chloride, in the presence of an amine base.[11][12][15]

Reaction Mechanism: The mechanism involves the formation of a copper(I) acetylide from the terminal alkyne.[11][14] This is followed by oxidative addition of the haloalkyne to the copper center, and subsequent reductive elimination to yield the 1,3-diyne product and regenerate the copper(I) catalyst.[11][14]

Cycloaddition Reactions: Crafting Ring Systems

Haloalkynes are excellent dienophiles and dipolarophiles in cycloaddition reactions, providing access to a variety of carbocyclic and heterocyclic frameworks.[2]

3.2.1. [3+2] Cycloadditions: The "Click" Chemistry Connection

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, can be effectively performed with haloalkynes.[16] In fact, iodoalkynes have been shown to exhibit enhanced reactivity compared to their terminal alkyne counterparts in the synthesis of 1,2,3-triazoles.[2] This reaction is prized for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups.[16]

Caption: [3+2] Cycloaddition of an azide and a haloalkyne.

3.2.2. [2+2] and [4+3] Cycloadditions

Haloalkynes also participate in other cycloaddition reactions. For instance, ruthenium-catalyzed [2+2] cycloadditions with bicyclic alkenes have been reported.[2] Furthermore, they can engage in [4+3] cycloadditions with dienes to form seven-membered rings, which are important structural motifs in many natural products.[17] Gold-catalyzed intermolecular [2+2] cycloadditions between chloroalkynes and unactivated alkenes have also been developed.[18]

Nucleophilic Additions

The electrophilic nature of the carbon atom bearing the halogen in haloalkynes makes them susceptible to nucleophilic attack. This reactivity can be harnessed to form a variety of functionalized alkenes.[2]

Applications in Drug Discovery and Development: A Modern Perspective

The unique reactivity of haloalkynes has made them increasingly important in the field of medicinal chemistry and drug discovery.[2][3] Their ability to rapidly generate molecular complexity and introduce rigid, linear linkers is highly advantageous in the design of novel therapeutic agents.[19]

Bioorthogonal Chemistry and Chemical Biology

The "click" reaction between azides and alkynes, including haloalkynes, is a prime example of a bioorthogonal reaction. This means it can proceed in a biological environment without interfering with native biochemical processes. This has enabled the use of haloalkyne-containing probes for labeling and visualizing biomolecules in living cells.

Synthesis of Biologically Active Molecules

Haloalkynes are key intermediates in the synthesis of numerous biologically active compounds. The diyne moiety, often constructed using Cadiot-Chodkiewicz coupling, is a structural feature of several natural products with potent anticancer and antibiotic properties.

Halogen Bonding in Drug Design

The halogen atom in haloalkynes can participate in halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base.[20][21] This interaction is increasingly being recognized as a significant contributor to ligand-protein binding affinity and is being strategically employed in rational drug design to enhance the potency and selectivity of drug candidates.[20][21]

Table 2: Comparison of Non-Covalent Interactions in Drug Design

| Interaction | Strength (kcal/mol) | Directionality | Key Features |

| Hydrogen Bond | 1-12 | Highly directional | Involves a hydrogen atom bonded to an electronegative atom. |

| Halogen Bond | 1-5 | Highly directional | Involves an electropositive region on a halogen atom (σ-hole). |

| van der Waals | < 1 | Non-directional | Weak, short-range electrostatic interactions. |

Conclusion and Future Outlook

Haloalkyne chemistry has matured into a powerful and indispensable tool for organic chemists. The unique and versatile reactivity of these building blocks has enabled the development of novel and efficient synthetic methodologies for the construction of complex molecular architectures.[2][3] Their growing importance in drug discovery, chemical biology, and materials science is a testament to their synthetic utility.[2][3]

Future research in this area will likely focus on the development of new catalytic systems for haloalkyne transformations, the exploration of novel cycloaddition reactions, and the expanded application of haloalkynes in the synthesis of functional materials and biologically active molecules. The continued investigation of the subtle interplay between the electronic properties of the halogen and the alkyne will undoubtedly lead to the discovery of new and exciting chemical reactivity, further solidifying the place of haloalkynes as essential components of the modern synthetic chemist's toolbox.

References

-

Cadiot–Chodkiewicz coupling - Wikipedia. Available at: [Link]

-

Cadiot-Chodkiewicz Coupling - SynArchive. Available at: [Link]

-

Recent developments and applications of the Cadiot–Chodkiewicz reaction - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Sonogashira coupling - Wikipedia. Available at: [Link]

-

Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC - NIH. Available at: [Link]

-

Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis | Accounts of Chemical Research - ACS Publications. Available at: [Link]

-

Haloalkynes: a powerful and versatile building block in organic synthesis - PubMed. Available at: [Link]

-

Alkyne synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]

-

[4 + 3] Cycloaddition Reactions. Available at: [Link]

-

Au-Catalyzed Intermolecular [2+2] Cycloadditions between Chloroalkynes and Unactivated Alkenes - PMC - NIH. Available at: [Link]

-

Preparation of Haloalkynes - OUCI. Available at: [Link]

-

Haloalkynes: a powerful and versatile building block in organic synthesis. - Semantic Scholar. Available at: [Link]

-

Internal alkyne synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. Available at: [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

-

Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. Available at: [Link]

-

10.2: Synthesis of Alkynes - Elimination Reactions of Dihalides - Chemistry LibreTexts. Available at: [Link]

-

Classic methods for the synthesis of 1‐haloalkynes. - ResearchGate. Available at: [Link]

-

9.3 Synthesis of Alkynes | Organic Chemistry - YouTube. Available at: [Link]

-

Expedient Synthesis of Dihaloalkenynes via Pd-Catalyzed Haloalkynylation Reaction. Available at: [Link]

-

Alkyl Halides to Alkynes - Chemistry Steps. Available at: [Link]

-

On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? | Langmuir - ACS Publications. Available at: [Link]

-

11.3: Cycloaddition Reactions of Alkynes - Chemistry LibreTexts. Available at: [Link]

-

Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers - American Chemical Society. Available at: [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

-

Click chemistry - Wikipedia. Available at: [Link]

-

Cycloaddition - Wikipedia. Available at: [Link]

-

Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC - NIH. Available at: [Link]

-

Haloalkane - Wikipedia. Available at: [Link]

-

Chemical Reactions of Haloalkanes: Meaning, Reactivity, Uses-Embibe. Available at: [Link]

-

7.9: Summary of Reactivity of Haloalkanes - Chemistry LibreTexts. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Haloalkynes: a powerful and versatile building block in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkyne synthesis by C-C coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Alkyl Halides to Alkynes - Chemistry Steps [chemistrysteps.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]

- 12. synarchive.com [synarchive.com]

- 13. Recent developments and applications of the Cadiot–Chodkiewicz reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. jk-sci.com [jk-sci.com]

- 16. Click Chemistry [organic-chemistry.org]

- 17. organicreactions.org [organicreactions.org]

- 18. Au-Catalyzed Intermolecular [2+2] Cycloadditions between Chloroalkynes and Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 20. namiki-s.co.jp [namiki-s.co.jp]

- 21. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Handling of 1-Chloro-4-nonyne

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the stability and handling precautions for 1-Chloro-4-nonyne (CAS 3416-74-8), a bifunctional molecule incorporating both an internal alkyne and a primary alkyl chloride. Synthesizing data from analogous compounds and general principles of organic chemistry, this document outlines the key chemical properties, potential hazards, and recommended protocols for the safe storage, handling, and disposal of this compound. It is intended to serve as an essential resource for researchers, chemists, and drug development professionals to mitigate risks and ensure the integrity of their experimental work.

Introduction: A Profile of this compound

This compound is a chemical compound with the molecular formula C₉H₁₅Cl and a molecular weight of 158.67 g/mol .[1][2][3] Its structure features a nine-carbon chain with a chlorine atom at the 1-position and a carbon-carbon triple bond (alkyne) at the 4-position. This unique combination of a reactive haloalkane and a versatile alkyne functional group makes it a potentially valuable building block in organic synthesis, particularly in the construction of complex molecules in medicinal chemistry and materials science.[4] However, these same functional groups also impart specific reactivity and potential instability that necessitate careful handling and storage.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3416-74-8 | [2] |

| Molecular Formula | C₉H₁₅Cl | [2] |

| Molecular Weight | 158.67 g/mol | [2] |

| Boiling Point | 117°C at 40 mmHg | [5] |

| Density | 0.917 g/cm³ | [5] |

| IUPAC Name | 1-chloronon-4-yne | [2] |

Stability and Reactivity Profile

The stability of this compound is dictated by the interplay of its two primary functional groups: the internal alkyne and the primary alkyl chloride.

Thermal Stability and Decomposition

Photostability

Halogenated organic compounds can be susceptible to photochemical degradation upon exposure to ultraviolet (UV) light.[7] Studies on short-chain chlorinated paraffins have shown that UV irradiation can lead to the cleavage of the carbon-halogen bond, generating radical species.[8][9] This can initiate a cascade of further reactions, leading to the degradation of the molecule. Therefore, it is prudent to protect this compound from prolonged exposure to light, especially UV sources, by storing it in amber-colored or opaque containers.

Shock Sensitivity

Acetylenic compounds, particularly haloacetylenes and heavy metal acetylides, are known to be sensitive to shock and can be explosive.[10][11] While this compound is an internal alkyne and does not possess the more sensitive terminal alkyne proton, caution is still warranted. The presence of the halogen may increase its sensitivity. Any handling that could lead to sudden impact or friction should be avoided.

Chemical Incompatibilities and Reactivity

Alkynes can be deprotonated by strong bases, and haloalkanes can undergo elimination or substitution reactions.[5][12][13] Strong bases such as sodium amide (NaNH₂) or potassium hydroxide (KOH) at elevated temperatures can react with this compound.[12][13] These reactions could lead to the formation of other alkynes, allenes, or other unsaturated products through elimination of HCl.[6]

Strong oxidizing agents, such as potassium permanganate (KMnO₄) or ozone (O₃), can cleave the carbon-carbon triple bond of alkynes to form carboxylic acids.[1][5][14] The reaction conditions (temperature, concentration) will influence the final products.[14] Contact with strong oxidizing agents should be avoided to prevent vigorous and potentially hazardous reactions.

Alkynes can undergo addition reactions with strong acids like HBr or HCl.[13][15] While the internal alkyne in this compound is less reactive than a terminal alkyne, these reactions are still possible and can lead to the formation of dihaloalkenes or other addition products.

Reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the alkyne functionality and potentially the alkyl chloride.[16][17] The specific outcome will depend on the reducing agent used and the reaction conditions.

Based on general chemical compatibility charts, this compound, as a halogenated compound, should be stored away from strong oxidizing agents, strong bases, and reactive metals.[18][19][20]

Table 2: Summary of Potential Chemical Incompatibilities

| Incompatible Material Class | Potential Hazard |

| Strong Oxidizing Agents | Vigorous reaction, potential for fire or explosion. |

| Strong Bases | Elimination or substitution reactions, potentially exothermic. |

| Reactive Metals | Potential for vigorous or explosive reactions. |

| Strong Acids | Addition reactions, potentially exothermic. |

Handling and Storage Protocols

Given its GHS classification as a skin, eye, and respiratory irritant, and the potential for instability, strict adherence to safety protocols is paramount when working with this compound.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Experimental Protocol: Donning and Doffing PPE

-

Inspection: Before use, inspect all PPE for signs of damage (cracks, tears, punctures).

-

Donning Sequence: a. Put on a lab coat or apron. b. Put on chemical splash goggles and a face shield. c. Wash and dry hands thoroughly. d. Put on the first pair of chemical-resistant gloves. e. If required, put on a second pair of gloves over the first.

-

Doffing Sequence (to prevent self-contamination): a. Remove the outer pair of gloves. b. Remove the face shield and goggles. c. Remove the lab coat or apron, rolling it away from the body. d. Remove the inner pair of gloves. e. Wash hands thoroughly with soap and water.

Storage Recommendations

Proper storage is critical to maintaining the stability and purity of this compound.

-

Temperature: Store in a cool, dry, well-ventilated area. While some sources suggest room temperature storage, for long-term stability, refrigeration (2-8 °C) is advisable to minimize potential decomposition.[5]

-

Light: Store in an amber-colored or opaque, tightly sealed container to protect from light.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with atmospheric oxygen or moisture.

-

Segregation: Store away from incompatible materials as outlined in Table 2.

Safe Handling Practices

-

Ventilation: Always handle this compound in a well-ventilated chemical fume hood.

-

Avoidance of Ignition Sources: Keep away from heat, sparks, and open flames.

-

Dispensing: Use only clean, dry, and compatible equipment (e.g., glass or PTFE) for transferring the liquid.

-

Avoidance of Shock: Handle containers carefully to avoid dropping or impact.

-

Working Alone: Avoid working with this compound alone, especially during distillations or other potentially hazardous procedures.

Emergency Procedures

Spill Response

Experimental Protocol: Small Spill Cleanup (<100 mL)

-

Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the fume hood is operating correctly.

-

Don PPE: Wear appropriate PPE as described in section 3.1.

-

Containment: Confine the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

-

Absorption: Carefully apply the absorbent material over the spill, working from the outside in to prevent spreading.

-

Collection: Once the liquid is fully absorbed, use non-sparking tools to collect the material into a labeled, sealable container for hazardous waste.

-

Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

-

Disposal: Dispose of all contaminated materials as hazardous chemical waste in accordance with institutional and local regulations.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

First Aid Measures

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14] |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[14] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[14] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14] |

Synthesis, Purification, and Analysis Considerations

Synthesis and Purification

The synthesis of this compound may involve the use of hazardous reagents and intermediates. A thorough risk assessment should be conducted for any synthetic procedure. Purification, often via distillation, should be performed with caution. Distillation of alkynes, especially those containing halogens, should be carried out under reduced pressure to minimize the temperature and the risk of thermal decomposition. The distillation apparatus should be properly shielded.

Analytical Methods for Stability Assessment

To monitor the purity and detect potential degradation products of this compound, several analytical techniques can be employed. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating and identifying volatile and non-volatile degradation products, respectively.[1][21][22] Nuclear magnetic resonance (NMR) spectroscopy can be used to confirm the structure of the parent compound and identify major degradation products.

Conclusion

This compound is a valuable synthetic intermediate with inherent stability and reactivity concerns stemming from its alkyne and alkyl chloride functionalities. A thorough understanding of its potential hazards, including its irritant nature and potential for thermal, photochemical, and shock-induced decomposition, is essential for its safe handling. By implementing the robust engineering controls, personal protective equipment, and procedural guidelines outlined in this guide, researchers can effectively mitigate the risks associated with this compound and ensure the integrity of their scientific endeavors.

References

-

OrgoSolver. Alkyne Reactions: Oxidation with Potassium Permanganate (KMnO4). OrgoSolver. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 137925, this compound. PubChem. Available at: [Link]

-

Lumen Learning. 10.5. Simple addition to alkynes | Organic Chemistry II. Lumen Learning. Available at: [Link]

-

University of California, Los Angeles. Examples of Incompatible Chemicals. UCLA Chemistry and Biochemistry. Available at: [Link]

-

Chemistry Stack Exchange. Reactions of alkynes with sodium/ammonia vs sodium amide. Chemistry Stack Exchange. Available at: [Link]

-

Risk Management and Safety, University of Alabama in Huntsville. Incompatible Chemicals. The University of Alabama in Huntsville. Available at: [Link]

-

News-Medical.Net. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. News-Medical.Net. Available at: [Link]

-

PubMed. The use of LC/MS, GC/MS, and LC/NMR hyphenated techniques to identify a drug degradation product in pharmaceutical development. National Center for Biotechnology Information. Available at: [Link]

-

RSC Publishing. Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br). Royal Society of Chemistry. Available at: [Link]

-

St. Olaf College. List of Incompatible Chemicals – Laboratory Safety. St. Olaf College. Available at: [Link]

-

Illinois Experts. Thermal Decomposition of Alkyl Halides on Aluminum. 1. Carbon-Halogen Bond Cleavage and Surface β-Hydride Elimination Reactions. University of Illinois. Available at: [Link]

-

Wikipedia. Thermal decomposition. Wikipedia. Available at: [Link]

-

Utah State University. Incompatible Chemicals. Office of Research Environmental Health and Safety. Available at: [Link]

-